molecular formula C23H27ClFN3O3S B11334188 [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11334188
M. Wt: 480.0 g/mol
InChI Key: NSFUNDGAJXAXGJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-{1-[(2-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine is a complex organic compound that belongs to the piperazine class of chemicals This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a methanesulfonyl group attached to a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-{1-[(2-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylpiperazine with 2-fluorobenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-{1-[(2-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

1-(3-Chlorophenyl)-4-{1-[(2-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-{1-[(2-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A related compound with similar structural features but lacking the fluorophenyl and methanesulfonyl groups.

    1-(2-Fluorophenyl)piperazine: Another related compound with a fluorophenyl group but lacking the chlorophenyl and methanesulfonyl groups.

Uniqueness

1-(3-Chlorophenyl)-4-{1-[(2-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with multiple targets and undergo diverse chemical reactions.

Properties

Molecular Formula

C23H27ClFN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C23H27ClFN3O3S/c24-20-5-3-6-21(16-20)26-12-14-27(15-13-26)23(29)18-8-10-28(11-9-18)32(30,31)17-19-4-1-2-7-22(19)25/h1-7,16,18H,8-15,17H2

InChI Key

NSFUNDGAJXAXGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

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